Cas no 1427364-02-0 (Benzo[b]thiophene, 5-bromo-4-chloro-)
![Benzo[b]thiophene, 5-bromo-4-chloro- structure](https://www.kuujia.com/scimg/cas/1427364-02-0x500.png)
Benzo[b]thiophene, 5-bromo-4-chloro- Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene, 5-bromo-4-chloro-
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- Inchi: 1S/C8H4BrClS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H
- InChI Key: FZTQBRIENSGSEN-UHFFFAOYSA-N
- SMILES: C12=CC=C(Br)C(Cl)=C1C=CS2
Experimental Properties
- Density: 1.753±0.06 g/cm3(Predicted)
- Boiling Point: 325.9±22.0 °C(Predicted)
Benzo[b]thiophene, 5-bromo-4-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-658517-1.0g |
5-bromo-4-chloro-1-benzothiophene |
1427364-02-0 | 1.0g |
$0.0 | 2023-03-12 |
Benzo[b]thiophene, 5-bromo-4-chloro- Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on Benzo[b]thiophene, 5-bromo-4-chloro-
Recent Advances in the Study of Benzo[b]thiophene, 5-bromo-4-chloro- (CAS: 1427364-02-0) in Chemical Biology and Pharmaceutical Research
The compound Benzo[b]thiophene, 5-bromo-4-chloro- (CAS: 1427364-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic aromatic compound, characterized by a fused benzene and thiophene ring system with bromo and chloro substituents, serves as a versatile scaffold in medicinal chemistry. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the most notable advancements in this area is the development of Benzo[b]thiophene derivatives as potent kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the 5-bromo and 4-chloro positions significantly enhanced the compound's selectivity towards specific tyrosine kinases implicated in tumor growth. The research team utilized structure-activity relationship (SAR) analysis to optimize the pharmacophore, resulting in derivatives with improved binding affinity and reduced off-target effects. These findings open new avenues for targeted cancer therapies with potentially fewer side effects compared to existing treatments.
In antimicrobial research, Benzo[b]thiophene, 5-bromo-4-chloro- has shown promise as a precursor for novel antibacterial agents. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of sulfone derivatives from this compound, which exhibited remarkable activity against drug-resistant strains of Staphylococcus aureus. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, as confirmed through molecular docking studies and in vitro assays. This discovery is particularly timely given the global rise in antibiotic resistance and the urgent need for new antimicrobial scaffolds.
The compound's potential in neurological disorders has also been investigated. Research teams have explored its use as a building block for developing modulators of neurotransmitter receptors. A 2024 study in ACS Chemical Neuroscience described the synthesis of Benzo[b]thiophene-based compounds that selectively interact with GABA receptors, showing anxiolytic effects in animal models without the sedative side effects commonly associated with benzodiazepines. This represents a significant step forward in the development of next-generation neuropharmaceuticals.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable methods for producing Benzo[b]thiophene, 5-bromo-4-chloro-. A breakthrough published in Green Chemistry introduced a novel photocatalytic bromination-chlorination cascade reaction that significantly reduces the environmental impact of the synthesis process while improving yield and purity. This advancement addresses both economic and ecological concerns in pharmaceutical manufacturing.
Looking forward, the versatility of Benzo[b]thiophene, 5-bromo-4-chloro- (CAS: 1427364-02-0) continues to inspire innovative research across multiple therapeutic areas. Current clinical trials are evaluating several derivatives as potential treatments for solid tumors and inflammatory diseases, with preliminary results expected in late 2024. The compound's unique combination of synthetic accessibility and biological activity positions it as a valuable tool in drug discovery pipelines, promising to yield novel therapeutic agents in the coming years.
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